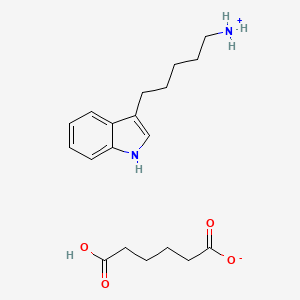

Indole, 3-(5-aminopentyl)-, adipate

Description

Significance of Indole (B1671886) and Aminoalkyl Moieties in Bioactive Chemical Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. nih.govbohrium.comopenmedicinalchemistryjournal.comresearchgate.net Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for the design of biologically active molecules. creative-proteomics.com The indole ring system is a key component of the essential amino acid tryptophan and, by extension, the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This natural prevalence has inspired chemists to incorporate the indole moiety into a multitude of synthetic compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. bohrium.comopenmedicinalchemistryjournal.commdpi.com The indole scaffold's ability to mimic peptide structures and bind to proteins contributes to its success in drug discovery. nih.gov

The Adipate (B1204190) Counterion: Influence on Chemical Properties and Formulation Stability

Indole, 3-(5-aminopentyl)-, adipate is a salt, meaning it is composed of a cationic species (the protonated 3-(5-aminopentyl)indole) and an anionic counterion (adipate). The choice of counterion is a critical aspect of drug development as it can have a profound impact on a compound's solubility, stability, crystallinity, and bioavailability. nih.gov Adipic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. This allows it to potentially form salts with two molecules of a basic compound.

The adipate counterion can influence the physicochemical properties of the parent molecule in several ways. It can improve aqueous solubility, which is a common challenge for many drug candidates. nih.gov Furthermore, the formation of a crystalline salt with adipate can lead to a more stable solid form with a well-defined melting point, which is advantageous for manufacturing and long-term storage. nih.gov The specific properties of the adipate salt, such as its dissolution rate, can be significantly different from the freebase or other salt forms of the same active molecule. nih.gov The use of adipate as a counterion is a well-established practice in the pharmaceutical industry to optimize the properties of a drug substance.

Historical Context of Related Indole Derivatives in Organic Synthesis and Chemical Biology

The history of indole chemistry is rich and dates back to the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole itself. mdpi.comwikipedia.org A major breakthrough in indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Hermann Fischer, a method that remains widely used today. creative-proteomics.comwikipedia.org The realization in the 1930s that the indole structure is a fundamental component of many important alkaloids, such as tryptophan and auxins, intensified research in this area. wikipedia.org

Throughout the 20th century, a plethora of synthetic methods for creating substituted indoles have been developed, reflecting the immense importance of this scaffold. openmedicinalchemistryjournal.commdpi.combenthamdirect.com These synthetic advancements have enabled the exploration of a vast chemical space of indole derivatives, leading to the discovery of numerous compounds with significant biological activity. The development of indole-based drugs has had a major impact on medicine, with examples including the anti-inflammatory drug indomethacin (B1671933) and the antimigraine triptans. The study of indole derivatives has been a driving force in both organic synthesis, with the continuous pursuit of more efficient and versatile synthetic routes, and in chemical biology, through the use of these compounds to probe and understand complex biological processes. nih.govopenmedicinalchemistryjournal.com

Current Research Landscape and Theoretical Implications of this compound

While specific research on this compound is not prominent, the current landscape of indole chemistry research allows for educated speculation on its potential areas of interest. The 3-aminoalkylindole scaffold is a recurring motif in compounds targeting the central nervous system, particularly those interacting with serotonin receptors. Given the structural similarity of the core to serotonin, it is plausible that this compound could be investigated for its potential neurological effects.

Furthermore, the field of oncology continues to be a major area for indole derivative research. Many indole-based compounds have been shown to inhibit key targets in cancer cells, such as tubulin and protein kinases. mdpi.comnih.gov The 3-(5-aminopentyl)indole moiety could be explored for its potential as a cytotoxic agent. The adipate counterion in this context could offer advantages in terms of formulation and delivery.

The theoretical implications of this specific compound lie in the interplay between its three components. The 3-(5-aminopentyl)indole core provides the fundamental pharmacophore that will determine its primary biological target. The length of the pentyl chain and the presence of the terminal amino group are key for optimizing binding affinity and pharmacokinetic properties. The adipate counterion provides a means to tailor the physicochemical properties of the molecule, potentially enhancing its "drug-like" characteristics. Future research on this or structurally related compounds would likely involve synthesizing the compound and screening it against a panel of biological targets, guided by the known activities of other indole derivatives. Computational studies, such as molecular docking, could also be employed to predict potential binding interactions and guide the experimental work. nih.gov

Data Tables

Physicochemical Properties of Constituent Components

| Property | Indole | 5-Aminopentylamine | Adipic Acid |

| Molecular Formula | C₈H₇N | C₅H₁₄N₂ | C₆H₁₀O₄ |

| Molar Mass ( g/mol ) | 117.15 | 102.18 | 146.14 |

| Appearance | White solid | Colorless liquid | White crystalline solid |

| Melting Point (°C) | 52-54 | -16 | 152 |

| Boiling Point (°C) | 253-254 | 145-146 | 337.5 |

| Solubility in Water | 0.19 g/100 mL (20 °C) | Soluble | 1.4 g/100 mL (15 °C) |

Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | (C₁₃H₁₉N₂)₂·C₆H₈O₄ |

| Molar Mass ( g/mol ) | 546.76 |

| Physical State | Likely a crystalline solid |

| Solubility | Expected to have higher aqueous solubility than the freebase |

| Predicted Research Area | Neuroscience, Oncology |

Structure

2D Structure

Properties

CAS No. |

31699-72-6 |

|---|---|

Molecular Formula |

C19H28N2O4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

6-hydroxy-6-oxohexanoate;5-(1H-indol-3-yl)pentylazanium |

InChI |

InChI=1S/C13H18N2.C6H10O4/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,10,15H,1-2,5-6,9,14H2;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

VOYDZPIBEZGYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCC[NH3+].C(CCC(=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Indole, 3 5 Aminopentyl , Adipate

Retrosynthetic Analysis of the Indole (B1671886), 3-(5-aminopentyl)-, Adipate (B1204190) Scaffold

A retrosynthetic approach to Indole, 3-(5-aminopentyl)-, adipate involves conceptually breaking the molecule down into simpler, commercially available, or readily synthesizable precursors. This analysis identifies the key bond disconnections and the corresponding synthetic transformations required to assemble the target molecule.

Identification of Key Precursors and Synthetic Intermediates

The primary disconnections for this compound are at the C3-C bond of the indole ring and the ionic bond of the adipate salt. This leads to three main precursors: the indole nucleus, the 5-aminopentyl side chain, and adipic acid.

A logical retrosynthetic pathway would involve the disconnection of the adipate salt, leading to 3-(5-aminopentyl)indole and adipic acid. The 3-(5-aminopentyl)indole can be further disconnected at the bond between the indole C3 position and the aminopentyl chain. This suggests a strategy involving the functionalization of an indole ring with a suitable five-carbon chain.

Key precursors and intermediates in the synthesis would therefore include:

Indole: The fundamental heterocyclic starting material.

A protected 5-halopentylamine or a related electrophile: For instance, N-(5-bromopentyl)phthalimide or a similar derivative where the amino group is protected to prevent unwanted side reactions.

Adipic acid: The dicarboxylic acid required for the final salt formation.

Intermediate compounds would include the protected N-alkylated indole, which upon deprotection yields the free amine, 3-(5-aminopentyl)indole.

Methodological Challenges in Stereo- and Regioselective Synthesis

The synthesis of this compound does not present significant stereochemical challenges as there are no chiral centers in the molecule. However, regioselectivity is a critical aspect, particularly concerning the functionalization of the indole nucleus.

The indole ring has multiple reactive positions, but the C3 position is generally the most nucleophilic and susceptible to electrophilic substitution. numberanalytics.com However, under certain conditions, reactions can occur at other positions, such as N1, C2, or even on the benzene (B151609) portion of the ring. nih.gov Ensuring exclusive C3-alkylation is a primary methodological challenge. This is often achieved by careful selection of the indole starting material (e.g., using indole itself or an N-protected indole) and the reaction conditions.

Another challenge lies in preventing over-alkylation or di-alkylation of the amine if the side chain is introduced with an unprotected amino group. The use of protecting groups for the amine functionality is therefore a standard and necessary strategy.

Established Synthetic Methodologies for this compound

The synthesis of this compound can be systematically approached by first constructing the 3-(5-aminopentyl)indole core, followed by the formation of the adipate salt.

Indole Nucleus Functionalization Strategies

The introduction of the aminopentyl side chain at the C3 position of the indole nucleus is a key step. Several established methods for C3-functionalization of indoles can be employed.

One of the most common methods is the direct alkylation of indole . This typically involves reacting indole with a suitable electrophile, such as a 5-halopentylamine derivative with a protected amino group. For instance, reacting indole with N-(5-bromopentyl)phthalimide in the presence of a base like sodium hydride (NaH) would yield the N-protected precursor.

Another powerful set of techniques for indole functionalization includes transition-metal-catalyzed cross-coupling reactions . numberanalytics.com While often used for introducing aryl or vinyl groups, modifications of these methods could potentially be adapted for alkyl chain introduction. For example, a Negishi or Suzuki coupling could be envisioned with an appropriate indole-3-boronic acid or zinc reagent and a functionalized pentyl halide.

Fischer indole synthesis is a classical method for forming the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone. nih.gov In a tailored approach, a suitably functionalized ketone bearing the protected aminopentyl chain could be reacted with phenylhydrazine to construct the desired 3-substituted indole directly.

| Functionalization Strategy | Description | Key Reagents | Potential Advantages | Potential Challenges |

| Direct C3-Alkylation | Electrophilic substitution at the C3 position of the indole ring. | Indole, N-(5-halopentyl)phthalimide, Base (e.g., NaH) | Straightforward, often high-yielding. | Potential for N1-alkylation, requires protection of the amine. |

| Fischer Indole Synthesis | Construction of the indole ring from a phenylhydrazine and a ketone. | Phenylhydrazine, a ketone bearing the protected aminopentyl chain, Acid catalyst | Builds the indole ring and introduces the side chain in one sequence. | Requires synthesis of the specific ketone precursor. |

| Transition-Metal Cross-Coupling | Coupling of an indole derivative with a side-chain precursor. | Indole-3-boronic acid, 5-halopentylamine derivative, Palladium or Copper catalyst | High functional group tolerance, mild reaction conditions. | Requires preparation of the organometallic indole species. |

This table provides a summary of potential strategies for the functionalization of the indole nucleus to introduce the aminopentyl side chain.

Aminopentyl Side Chain Elaboration Techniques

The aminopentyl side chain can be introduced as a single unit or constructed stepwise on the indole ring.

If a pre-functionalized five-carbon chain is used, as in the direct alkylation with N-(5-bromopentyl)phthalimide, the primary task after coupling is the deprotection of the amine . For a phthalimide (B116566) protecting group, this is commonly achieved by hydrazinolysis with hydrazine (B178648) hydrate.

Alternatively, the side chain can be built up on the indole nucleus. For example, a Wittig reaction between indole-3-carbaldehyde and a suitable phosphonium (B103445) ylide could form a double bond, which can then be reduced. The terminal group can then be converted to an amine. Another approach involves the acylation of indole with a five-carbon acyl halide (e.g., 5-chlorovaleryl chloride) followed by reduction of the ketone and conversion of the terminal halide to an amine.

Reductive amination is another powerful technique. libretexts.org Indole-3-propionaldehyde could be reacted with a two-carbon amine equivalent in the presence of a reducing agent to form the five-carbon chain with the terminal amine.

| Side Chain Elaboration Technique | Description | Key Reagents | Potential Advantages | Potential Challenges |

| Direct Introduction with Protection | Alkylation with a pre-formed, amine-protected five-carbon chain. | N-(5-halopentyl)phthalimide, Indole | Efficient and direct. | Requires a deprotection step. |

| Stepwise Construction (e.g., Wittig) | Building the carbon chain on the indole nucleus followed by functional group transformations. | Indole-3-carbaldehyde, Phosphonium ylide, Reducing agents | Modular and versatile. | Can involve multiple synthetic steps. |

| Reductive Amination | Reaction of an indole-containing aldehyde or ketone with an amine or ammonia (B1221849) followed by reduction. | Indole-3-aldehyde/ketone, Amine source, Reducing agent (e.g., NaBH3CN) | Forms the C-N bond directly. | May require synthesis of the appropriate indole aldehyde/ketone. |

This table outlines various methods for the elaboration of the aminopentyl side chain on the indole nucleus.

Adipate Salt Formation Procedures

The final step in the synthesis is the formation of the adipate salt. This is typically a straightforward acid-base reaction. The free base, 3-(5-aminopentyl)indole, is dissolved in a suitable solvent, and a solution of adipic acid in the same or a miscible solvent is added.

The stoichiometry of the reaction is important. To form the mono-adipate salt, one equivalent of adipic acid is reacted with one equivalent of 3-(5-aminopentyl)indole. prepchem.com The choice of solvent can influence the crystallization and purity of the final salt. Alcohols, such as ethanol (B145695) or isopropanol, or mixtures with water are commonly used. The salt usually precipitates from the solution upon cooling or addition of a less polar co-solvent and can be isolated by filtration.

In some cases, the reaction can be performed by reacting the solid amine with a gaseous acid, although this is less common for dicarboxylic acids like adipic acid. google.com The synthesis of ammonium (B1175870) adipate solutions has also been described by reacting adipic acid with amines in water at elevated temperatures. mdpi.com

Novel Synthetic Approaches and Catalyst Development for this compound

The synthesis of this compound can be envisioned as a two-stage process: first, the construction of the core structure, 3-(5-aminopentyl)indole, followed by its salt formation with adipic acid. The synthesis of the indole core itself, a tryptamine (B22526) analog with an extended alkyl chain, can draw from a variety of classical and modern synthetic strategies.

A plausible and flexible approach begins with the commercially available indole. One common method involves the Friedel-Crafts acylation of indole with a suitable five-carbon chain electrophile, such as 5-chlorovaleroyl chloride, in the presence of a Lewis acid catalyst. The resulting ketone at the C3 position can then be reduced to the corresponding alkyl chain. Subsequent steps would involve converting the terminal chloro group to an amine, often via an azide (B81097) or phthalimide intermediate, followed by reduction. A more contemporary approach might involve direct reductive alkylation of the indole nucleus. researchgate.net

Protecting group strategies are crucial in such syntheses. For instance, the primary amine can be generated from a protected precursor, such as an N-Boc (tert-butoxycarbonyl) derivative, which is synthesized and then deprotected in the final steps before salt formation. The synthesis of N-Boc protected amines is a well-established procedure. guidechem.comresearchgate.net

Recent advancements in catalyst development offer more efficient and greener alternatives. Transition-metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, have revolutionized indole synthesis and functionalization. rsc.orgopenmedicinalchemistryjournal.com For example, a palladium-catalyzed coupling reaction could be employed to introduce the five-carbon side chain. Iridium-catalyzed C-H activation and alkylation of indolines (the reduced form of indoles) with alcohols presents another innovative, atom-economical route. organic-chemistry.org

Once the free base, 3-(5-aminopentyl)indole, is obtained, the final step is the formation of the adipate salt. This is typically achieved by reacting the amine with one equivalent of adipic acid in a suitable solvent system, such as ethanol or methanol. prepchem.com The salt precipitates upon reaction or cooling and can be isolated by filtration. The use of adipic acid is common in the pharmaceutical industry to improve the physicochemical properties of active ingredients, such as solubility and stability. nih.govformulationbio.com

Table 1: Exemplary Catalysts in Related Indole Syntheses

| Catalytic System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Ligands | C-H Functionalization / Coupling | Synthesis of substituted indoles | nih.gov |

| Iridium(I) Complexes | C-H Alkylation | Regioselective alkylation of indolines | organic-chemistry.org |

| Rhodium(II) Carbenoids | Carbene Insertion | Synthesis of 1,2,3-trisubstituted indoles | rsc.org |

| Copper(I) Iodide | Sonogashira Coupling / Amination | Synthesis of 3-alkynylindoles and amination reactions | nih.govacs.org |

Chemical Transformations and Derivatization Studies of this compound

The chemical structure of this compound offers three distinct regions for chemical modification: the indole nucleus, the terminal primary amine of the pentyl chain, and the adipate counterion. Derivatization at these sites allows for the systematic modulation of the compound's properties.

Modification of the Indole Nucleus

The indole ring is a versatile scaffold for further functionalization. The presence of the C3-alkyl substituent directs further electrophilic substitution primarily to the C2 position, which is the most nucleophilic site in 3-substituted indoles.

N-H Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). rsc.orgorganic-chemistry.org Modern methods utilize transition-metal catalysts for N-alkylation under milder conditions. organic-chemistry.orgnih.gov

C2-Functionalization: The C2 position is susceptible to attack by various electrophiles. For instance, acid-catalyzed alkylation with unactivated alkenes can introduce new alkyl groups at the C2 position. frontiersin.orgnih.govresearchgate.net Formylation via the Vilsmeier-Haack reaction is another common C2-functionalization.

C4-C7 Functionalization: Modifying the benzene portion of the indole nucleus is more challenging due to lower reactivity compared to the pyrrole (B145914) ring. However, advanced methods involving directed C-H functionalization have been developed. yale.edu These strategies often require installing a directing group on the indole nitrogen, which guides a transition-metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond (at C4, C5, C6, or C7) for coupling with various partners.

Table 2: Potential Derivatization Reactions of the Indole Nucleus

| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Potential Product Class | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, DMF | N1 | N1-Alkyl-3-(5-aminopentyl)indole | rsc.org |

| N-Acylation | Acid chloride, Pyridine (B92270) | N1 | N1-Acyl-3-(5-aminopentyl)indole | libretexts.org |

| C2-Alkylation | Alkene, Acid catalyst (e.g., HI, HBr) | C2 | 2-Alkyl-3-(5-aminopentyl)indole | frontiersin.orgnih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 | 2-Formyl-3-(5-aminopentyl)indole | researchgate.net |

Functionalization of the Aminopentyl Moiety

The primary amine at the terminus of the C3-pentyl chain is a key site for derivatization, allowing for the introduction of a wide array of functional groups.

N-Acylation: The primary amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.org These reactions are typically high-yielding and can be performed under basic conditions (e.g., with pyridine or triethylamine) to neutralize the acid byproduct. umich.edu More advanced methods allow for chemoselective acylation of primary amines even in the presence of other nucleophilic groups. nih.govacs.org

N-Alkylation / Reductive Amination: While direct alkylation with alkyl halides can lead to over-alkylation, a more controlled method is reductive amination. libretexts.orgchemguide.co.uk This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. chemistrysteps.commasterorganicchemistry.com Biocatalytic reductive amination using enzymes like reductive aminases offers a green chemistry approach to this transformation. nih.gov

Table 3: Potential Derivatization Reactions of the Aminopentyl Moiety

| Reaction Type | Reagents & Conditions | Moiety Functionalized | Potential Product Class | Reference(s) |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | Primary Amine | N-Acetyl derivative (Amide) | libretexts.org |

| N-Sulfonylation | Tosyl chloride, Pyridine | Primary Amine | N-Tosyl derivative (Sulfonamide) | nih.gov |

| Reductive Amination (to Secondary Amine) | Acetone, NaBH₃CN, Methanol | Primary Amine | N-Isopropyl derivative | masterorganicchemistry.com |

Adipate Counterion Exchange Reactions

The adipate salt itself can be modified through counterion exchange, a common strategy in pharmaceutical development to optimize properties like solubility, dissolution rate, and stability. nih.gov This process involves converting the adipate salt into a different salt form, such as a hydrochloride, sulfate, or mesylate.

The exchange is typically accomplished by first liberating the free base from the adipate salt. This is done by dissolving the salt in a suitable solvent and adding a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to deprotonate the ammonium ion, followed by extraction of the free amine into an organic solvent. After isolation, the purified free base can then be treated with a different acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the new salt. google.com Alternatively, direct precipitation of a less soluble salt can sometimes be achieved by adding a solution of the new acid or its salt to a concentrated solution of the original adipate salt.

Table 4: Potential Alternative Salt Forms via Counterion Exchange

| Target Salt | Acid Used for Exchange | Potential Benefit | Reference(s) |

|---|---|---|---|

| Hydrochloride | Hydrochloric Acid (HCl) | Common, well-characterized salt form | google.com |

| Sulfate | Sulfuric Acid (H₂SO₄) | Can offer different solubility/stability profile | nih.gov |

| Mesylate | Methanesulfonic Acid (CH₃SO₃H) | Often highly crystalline and stable | - |

| Succinate | Succinic Acid | Alternative dicarboxylic acid salt | nih.gov |

Advanced Analytical Characterization and Purity Assessment of Indole, 3 5 Aminopentyl , Adipate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in confirming the molecular structure of Indole (B1671886), 3-(5-aminopentyl)-, adipate (B1204190). These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Solvent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Indole, 3-(5-aminopentyl)-, adipate. Advanced 1D and 2D NMR experiments in various deuterated solvents are essential to unequivocally assign all proton (¹H) and carbon (¹³C) signals of both the 3-(5-aminopentyl)indole cation and the adipate dianion.

Upon salt formation, the primary amine of 3-(5-aminopentyl)indole is protonated to an ammonium (B1175870) group, leading to significant changes in the chemical shifts of adjacent protons and carbons. The choice of solvent is critical, as it can influence the degree of proton exchange and the observation of labile protons, such as those on the ammonium and carboxylate groups. nih.gov In aprotic solvents like DMSO-d₆, these exchangeable protons are more likely to be observed, whereas in protic solvents like D₂O, they may exchange with the solvent and become broadened or disappear. researchgate.net

Advanced pulse sequences such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity. For instance, HMBC is crucial for confirming the ionic pairing by observing long-range correlations between the protons of the aminopentyl chain and the carbons of the adipate moiety.

Predicted ¹H NMR Data:

| Moiety | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Indole NH | ~10.5-11.5 | br s | Solvent dependent |

| Indole Aromatic | ~6.8-7.8 | m | Complex pattern |

| -CH₂- (adjacent to indole) | ~2.8 | t | |

| -CH₂- (adjacent to NH₃⁺) | ~3.0 | t | Deshielded due to protonation |

| -(CH₂)₃- (pentyl chain) | ~1.4-1.8 | m | |

| Adipate -CH₂- (α to COO⁻) | ~2.2 | t | |

| Adipate -CH₂- (β to COO⁻) | ~1.5 | m |

Predicted ¹³C NMR Data:

| Moiety | Predicted Chemical Shift (ppm) | Notes |

| Indole Aromatic | ~110-138 | |

| Indole C3 | ~112 | |

| -CH₂- (adjacent to indole) | ~25 | |

| -CH₂- (adjacent to NH₃⁺) | ~40 | Deshielded |

| -(CH₂)₃- (pentyl chain) | ~24-32 | |

| Adipate C=O | ~175-180 | |

| Adipate -CH₂- (α to COO⁻) | ~35 | |

| Adipate -CH₂- (β to COO⁻) | ~25 |

Mass Spectrometry (MS): High-Resolution and Tandem MS Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. chimia.chacs.org Electrospray ionization (ESI) is a suitable soft ionization technique for this salt, which would be expected to show ions corresponding to the protonated 3-(5-aminopentyl)indole cation and the deprotonated adipate anion in the gas phase.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ions, which is crucial for confirming the structure. nih.govscielo.br The fragmentation of the 3-(5-aminopentyl)indole cation is expected to involve characteristic losses from the alkyl chain and fragmentation of the indole ring. nih.govscirp.org Key fragment ions for the indole moiety often appear at m/z 130 and 144. researchgate.net The adipate anion would likely show fragmentation through the loss of water and carbon dioxide.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Method | Notes |

| [3-(5-aminopentyl)indole + H]⁺ | ~203.15 | ESI-MS | Cation |

| [Adipic acid - H]⁻ | ~145.05 | ESI-MS | Anion |

| [Adipic acid + Na]⁺ | ~169.04 | ESI-MS | Sodium adduct of adipic acid |

| Indole fragment | ~130.06 | ESI-MS/MS | Characteristic indole fragment |

| Indole fragment | ~144.08 | ESI-MS/MS | Characteristic indole fragment |

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. nih.gov The formation of the salt results in distinct changes in the vibrational spectra compared to the free base and free acid.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. dlr.de The characteristic C=O stretching vibration of the carboxylic acid in adipic acid (around 1700 cm⁻¹) will be replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1400-1440 cm⁻¹. mdpi.comspectroscopyonline.com The N-H bending vibration of the indole ring is also a key diagnostic peak.

Raman spectroscopy, being less sensitive to water, can be particularly useful for analyzing aqueous solutions of the salt. researchgate.net It is also excellent for observing the non-polar C-C and C-H vibrations of the aliphatic chains. ijera.comresearchgate.net

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Stretch (Indole) | ~3400 | IR, Raman | |

| N-H Stretch (Ammonium) | 2500-3000 (broad) | IR | Characteristic of ammonium salt |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | IR, Raman | |

| C=O Asymmetric Stretch (Carboxylate) | 1550-1610 | IR | Strong absorption |

| C=O Symmetric Stretch (Carboxylate) | 1400-1440 | IR | |

| N-H Bend (Indole) | ~1500-1600 | IR | |

| C-N Stretch | ~1200-1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule. The chromophore in this compound is the indole ring system. nih.gov In a neutral solution, indole derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and the protonation state of the molecule. mdpi.comresearchgate.netnih.gov Upon protonation of the aminopentyl side chain, slight shifts in the absorption maxima of the indole chromophore may be observed due to inductive effects. Adipic acid itself does not have a significant chromophore in the standard UV-Vis range.

Predicted UV-Vis Spectroscopy Data:

| Transition | Predicted λₘₐₓ (nm) | Solvent | Notes |

| ¹Lₐ | ~280-290 | Ethanol (B145695)/Water | |

| ¹Lₑ | ~220-230 | Ethanol/Water |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Due to the ionic nature of the salt, a reversed-phase HPLC method with a C18 or a phenyl-hexyl column is generally suitable. mdpi.commdpi.com The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer to control the pH and ensure good peak shape. The presence of salt in the sample can sometimes affect the chromatography, and appropriate sample preparation or column flushing is important. chromforum.orgchromforum.org

Given that adipic acid lacks a strong UV chromophore, advanced detection methods are beneficial. veeprho.comresearchgate.netresearchgate.net A Diode Array Detector (DAD) can monitor multiple wavelengths simultaneously, which is useful for detecting both the indole-containing cation and any UV-active impurities. For the non-chromophoric adipate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for universal detection. jascoinc.com Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity, allowing for the simultaneous confirmation of the identity of the main peak and the characterization of any impurities. ed.ac.ukresearchgate.net

Proposed HPLC Method:

| Parameter | Condition |

| Column | Reversed-phase C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (220 nm, 280 nm) and/or ELSD/CAD/MS |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of "this compound" synthesis, GC-MS is instrumental in detecting potential volatile byproducts and residual solvents that may be present in the final product. The manufacturing process of tryptamine (B22526) derivatives can sometimes result in the formation of related impurities that are amenable to GC-MS analysis, often after derivatization to increase their volatility.

The analytical approach typically involves the dissolution of the sample in a suitable solvent, followed by direct injection or headspace analysis. For tryptamine-related compounds, derivatization, such as with trimethylsilyl (B98337) (TMS) agents, is a common strategy to improve chromatographic peak shape and mass spectral fragmentation patterns. researchgate.net The separation is achieved on a capillary column, such as a DB-5MS, which is a non-polar column suitable for a wide range of analytes. nih.gov The mass spectrometer then fragments the eluted compounds, providing a unique fingerprint for identification.

Potential volatile byproducts in the synthesis of a molecule like 3-(5-aminopentyl)indole could include unreacted starting materials, intermediates, or side-products from unintended reactions. For instance, incomplete reaction or side reactions could lead to the presence of tryptamine or other indole derivatives. GC-MS analysis would be crucial for the detection and control of such impurities. researchgate.netnih.gov

Illustrative GC-MS Data for Tryptamine Derivative Analysis:

The following table represents typical data that could be obtained from a GC-MS analysis of a derivatized tryptamine sample. The retention times and mass-to-charge ratios are illustrative and would be specific to the exact analytical method and the compounds being analyzed.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Tryptamine (TMS derivative) | 12.5 | 130, 144, 202, 231 |

| 3-(5-aminopentyl)indole (TMS derivative) | 15.2 | 130, 174, 230, 302 |

| Potential Byproduct A | 10.8 | (Specific to impurity) |

| Residual Solvent (e.g., Toluene) | 4.3 | 91, 92 |

This table is for illustrative purposes only and does not represent actual data for "this compound".

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages such as faster analysis times and reduced environmental impact compared to traditional normal-phase liquid chromatography. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier, allows for efficient separation of enantiomers on a variety of chiral stationary phases (CSPs). chromatographyonline.comchromatographyonline.com

For a molecule like "this compound," if a chiral center is present in the aminopentyl chain or if chiral impurities are a concern, SFC would be the method of choice for assessing chiral purity. The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the chiral separation of a diverse range of compounds, including tryptamine derivatives. europeanpharmaceuticalreview.comnih.gov

The optimization of an SFC method involves screening different CSPs and modifiers (e.g., methanol, ethanol) to achieve the best resolution between enantiomers. nih.gov The addition of additives to the mobile phase can also significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com Modern SFC systems coupled with mass spectrometry (SFC-MS) provide high sensitivity and selectivity, making them well-suited for the analysis of chiral compounds in complex matrices. chromatographyonline.comshimadzu-webapp.eu

Illustrative SFC Chiral Separation Parameters:

| Parameter | Condition |

| Column | Chiralpak® IC (amylose-based CSP) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% additive |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 280 nm and/or Mass Spectrometry |

This table presents typical, illustrative conditions for a chiral SFC separation and does not represent a validated method for "this compound".

X-ray Crystallography and Solid-State Structure Analysis of this compound

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. For "this compound," a single-crystal X-ray diffraction study would provide precise information on its solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would elucidate the crystal packing and the network of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the physical properties of the salt. pleiades.onlinenih.gov

In the absence of specific crystallographic data for "this compound," we can infer likely structural features from published crystal structures of other tryptamine salts. nih.goviucr.org Typically, the tryptammonium cation forms hydrogen bonds with the counter-anion. In the case of the adipate salt, the protonated aminopentyl group would be expected to form strong N-H···O hydrogen bonds with the carboxylate groups of the adipate anion. The indole N-H group may also participate in hydrogen bonding. nih.gov These interactions create a stable, three-dimensional crystal lattice.

The planarity of the indole ring is a common feature in such structures. nih.govacs.org The conformation of the flexible aminopentyl side chain would be determined by a combination of intramolecular forces and the requirements of efficient crystal packing. The adipate anion, with its two carboxylate groups, can act as a bridge between multiple tryptamine cations, leading to the formation of extended networks. nih.gov

Illustrative Crystallographic Data for a Tryptamine Salt:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° |

| Hydrogen Bond (Donor-Acceptor) | N-H···O |

| Hydrogen Bond Length | ~2.7 - 2.9 Å |

This table provides example crystallographic data for a hypothetical tryptamine salt and is not actual data for "this compound".

Thermal Analysis Techniques for Compound Assessment (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing the thermal stability, melting behavior, and purity of a substance like "this compound." azom.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are key characteristics of the crystalline form. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for "this compound" would indicate its thermal stability and decomposition profile. The onset temperature of decomposition is a critical parameter for determining the upper-temperature limit for handling and storage. The TGA can also detect the presence of residual solvents or water, which would be observed as mass loss at lower temperatures. researchgate.netresearchgate.net

Illustrative Thermal Analysis Data:

| Technique | Parameter | Illustrative Value |

| DSC | Melting Point (Onset) | 155 °C |

| Enthalpy of Fusion | 95 J/g | |

| TGA | Onset of Decomposition | > 200 °C |

| Mass Loss (up to 100 °C) | < 0.5% (indicating low residual solvent/water) |

This table presents hypothetical thermal analysis data and is not based on experimental results for "this compound".

Molecular Interactions and Mechanistic Studies of Indole, 3 5 Aminopentyl , Adipate Non Clinical Focus

Ligand-Target Binding Studies (In vitro/Cell-Free Systems)

Target Identification and Specificity Profiling

There is no available data identifying the specific biological targets of Indole (B1671886), 3-(5-aminopentyl)-, adipate (B1204190). Research on its binding specificity across different receptors, enzymes, or other potential protein targets has not been found.

Elucidation of Binding Kinetics and Thermodynamics

No studies were found that have determined the binding kinetics (association and dissociation rate constants) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of Indole, 3-(5-aminopentyl)-, adipate with any biological target.

Cellular and Subcellular Localization Studies (In vitro Cell Models)

There is a lack of research on the uptake and distribution of this compound within in vitro cell models. Consequently, its accumulation in specific cellular compartments or organelles remains uncharacterized.

Modulation of Biochemical Pathways (In vitro/Cell-Free Systems)

Enzyme Inhibition and Activation Mechanisms

No information is available regarding the effects of this compound on enzyme activity. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes.

Protein-Protein Interaction Modulation

There are no published findings to suggest that this compound modulates protein-protein interactions.

Gene Expression Regulation in Cellular Models

Indole derivatives are known to modulate the expression of various genes, influencing a range of cellular processes. The mechanism often involves interaction with transcription factors, epigenetic modifications, or direct effects on DNA topology. Studies on related indole compounds in different cellular models have revealed significant changes in gene expression profiles.

For instance, treatment of macrophage-derived monocytes from Systemic Lupus Erythematosus (SLE) patients with indole-3-carbinol (B1674136) (I3C), a related indole compound, led to the upregulation of numerous genes involved in the wound-healing process. nih.gov This suggests that indole compounds can play a role in modulating immune responses and tissue repair at the transcriptional level. nih.gov Similarly, in bacterial systems like Ensifer meliloti, indole-3-acetic acid (IAA) has been shown to induce the expression of genes critical for nitrogen fixation and stress response, potentially by altering DNA supercoiling and inhibiting topoisomerase activity. mdpi.com

In the context of cancer, indole derivatives have also been shown to regulate gene expression. A study on nasopharyngeal carcinoma (NPC) found that the expression of Indoleamine 2,3-dioxygenase 1 (IDO1) mRNA was significantly upregulated in the peripheral blood mononuclear cells of patients, while IDO2 mRNA was downregulated. nih.gov This highlights the ability of the indole metabolic pathway to be transcriptionally regulated in disease states. nih.gov

The following table summarizes the observed gene expression changes in cellular models upon treatment with various indole derivatives.

| Indole Derivative | Cellular Model | Upregulated Genes | Downregulated Genes | Associated Process/Pathway | Source |

|---|---|---|---|---|---|

| Indole-3-Carbinol (I3C) | Human Macrophage-Derived Monocytes (SLE Patients) | C1S, C1R, SERPING1, IGKV1-5, FN1, STAT1, MMP15, CDKN1A | Not Specified | Wound Healing (Coagulation, ECM Organization, Proliferation) | nih.gov |

| Indole-3-Acetic Acid (IAA) | Ensifer meliloti | nifA, fixK1, fixJ, dnaK, ibpA, rpoH1, icd | Not Specified | Nitrogen Fixation, Stress Response | mdpi.com |

| Endogenous Indole Metabolism | Human Peripheral Blood Mononuclear Cells (NPC Patients) | IDO1 | IDO2 | Tryptophan Metabolism, Immune Regulation | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of indole derivatives is highly dependent on their three-dimensional structure and physicochemical properties. SAR and SPR studies on analogous compounds help to elucidate the key structural features of "this compound" that are critical for its molecular interactions.

Influence of Indole Ring Substitutions on Molecular Recognition

The indole ring serves as a crucial scaffold for interaction with biological targets, often through π-π stacking and hydrogen bonding. nih.gov Substitutions at various positions on both the benzene (B151609) and pyrrole (B145914) portions of the indole nucleus can significantly modulate binding affinity and selectivity.

N1-Position: The nitrogen atom of the indole ring is a key interaction point. For cannabimimetic aminoalkylindoles, the presence of an alkyl side chain at the N1 position is a primary determinant of activity. future4200.com In other contexts, the N-H group can act as a hydrogen bond donor, and its substitution can either enhance or abolish activity depending on the target. For instance, N-methylation of certain indole-based GPR40 agonists led to a near-complete loss of activity, highlighting the importance of the N-H hydrogen bond for receptor binding. nih.gov

C2-Position: Substitution at the C2 position can influence steric and electronic properties. In some series of compounds targeting the hA2A adenosine (B11128) receptor, a methyl group at C2 enhanced binding affinity. nih.gov

C5-Position: The C5 position on the benzene ring is a common site for modification to improve potency and selectivity. In a series of seco-duocarmycin analogs, various substitutions at the C5 position were explored to modulate cytotoxic activity. nih.gov For GPR40 agonists, modifications at this position were also a key strategy in their design. nih.gov

C7-Position: The C7 position is sterically hindered, making functionalization challenging but often impactful. rsc.orgresearchgate.net For certain HIV-1 entry inhibitors, arylation at both C2 and C7 was found to be superior to C7 arylation alone. nih.gov In another example, a methoxy (B1213986) group at the C7 position of an indole nucleus enhanced binding affinity to the hA2A adenosine receptor. nih.gov Conversely, for some anti-proliferative compounds, substitution at C7 greatly reduced activity.

Role of the Aminopentyl Side Chain in Target Affinity and Selectivity

The side chain at the C3 position plays a pivotal role in orienting the molecule within a binding pocket and establishing key interactions. For "this compound," this is a flexible five-carbon chain terminating in an amino group.

The length of the alkyl chain is a critical parameter for receptor affinity. A study on cannabimimetic indoles where the N1 side chain was varied systematically demonstrated this principle clearly. High-affinity binding to both CB1 and CB2 receptors required a minimum chain length of three carbons, with optimal binding observed for a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons (heptyl) resulted in a dramatic decrease in binding affinity for both receptors, indicating a specific spatial constraint in the receptor's binding pocket. nih.gov

The terminal amino group is also crucial. It is protonatable at physiological pH, allowing it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site. This electrostatic interaction often serves as a primary anchoring point for the ligand. The flexibility of the pentyl chain allows the terminal amine to adopt an optimal position to form this key interaction.

The following table illustrates the effect of N1-alkyl chain length on cannabinoid receptor binding affinity for a series of indole analogs, demonstrating the importance of the pentyl chain length.

| Compound (N1-Alkyl Chain) | CB1 Ki (nM) | CB2 Ki (nM) | Source |

|---|---|---|---|

| Methyl (1 carbon) | 1000 | 1000 | nih.gov |

| Ethyl (2 carbons) | 146.5 | 52.1 | nih.gov |

| Propyl (3 carbons) | 15.7 | 6.4 | nih.gov |

| Butyl (4 carbons) | 10.4 | 3.8 | nih.gov |

| Pentyl (5 carbons) | 6.8 | 3.3 | nih.gov |

| Hexyl (6 carbons) | 11.1 | 4.5 | nih.gov |

| Heptyl (7 carbons) | 107.8 | 50.4 | nih.gov |

Data is for N1-alkyl-3-(1-naphthoyl)indoles. Ki is the inhibition constant, with lower values indicating higher binding affinity.

Conformational Dynamics and Their Impact on Molecular Interactions

The significant flexibility of the aminopentyl side chain means that "this compound" does not have a single rigid structure but exists as an ensemble of different conformations. This conformational dynamism is critical for its molecular interactions. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the shape of a target's binding site is essential for effective binding.

Theoretical Applications and Research Tool Potential of Indole, 3 5 Aminopentyl , Adipate

Applications in Chemical Biology Research

The unique structural features of Indole (B1671886), 3-(5-aminopentyl)-, adipate (B1204190) make it a compelling candidate for several applications in chemical biology, a field that employs chemical techniques to study and manipulate biological systems.

As a Molecular Probe for Biological Pathway Elucidation

Molecular probes are essential tools for dissecting complex biological pathways. Based on the extensive research into related aminoalkylindoles, it is conceivable that Indole, 3-(5-aminopentyl)-, adipate could be developed into a molecular probe. For instance, aminoalkylindoles have been extensively studied as ligands for cannabinoid receptors (CB1 and CB2). nih.gov Systematic modification of the aminoalkylindole scaffold has been shown to produce compounds with varying affinities and activities at these receptors, including neutral antagonists. nih.gov This suggests that with appropriate functionalization, for example, by incorporating a fluorophore or a photoaffinity label, this compound could be transformed into a probe to investigate the distribution, trafficking, and downstream signaling of such receptors.

Furthermore, the indole scaffold itself is a key component in the design of fluorescent probes for various biological targets. Researchers have successfully synthesized and utilized indole-based probes to study the mitochondrial localization of the translocator protein (TSPO). mdpi.com The inherent fluorescence of the indole nucleus, although often weak, can be modulated and enhanced through chemical modifications, making it a versatile platform for probe development. The aminopentyl chain of this compound provides a convenient linker for the attachment of reporter groups without significantly altering the core pharmacophore responsible for target binding.

Development of Chemical Libraries Based on the this compound Scaffold

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological tools. The indole scaffold is a cornerstone in the construction of such libraries due to its synthetic tractability and its presence in numerous biologically active compounds. nih.gov The structure of this compound offers multiple points for diversification to generate a library of related compounds.

The secondary amine on the aminopentyl chain can be readily acylated, alkylated, or coupled with a wide variety of building blocks. Similarly, the indole nitrogen can be substituted, and the aromatic core of the indole can be functionalized at various positions. This synthetic versatility allows for the creation of a large number of analogs with diverse physicochemical properties and three-dimensional shapes, increasing the probability of finding a molecule that interacts with a specific biological target. The development of such a library around the 3-(5-aminopentyl)indole core could lead to the discovery of novel modulators of various biological processes.

Potential in Advanced Materials Science (e.g., Polymer Precursors, Supramolecular Assemblies)

The field of materials science is increasingly looking towards biologically inspired molecules for the development of novel materials with unique properties. The indole moiety, with its aromatic and hydrogen-bonding capabilities, is a promising building block for such applications.

Theoretically, this compound could serve as a monomer for the synthesis of novel polymers. The primary amine of the aminopentyl chain and the carboxylic acid groups of the adipate could potentially be used in polymerization reactions, such as polycondensation, to form polyamides or polyesters. The indole ring incorporated into the polymer backbone could impart interesting photophysical or electronic properties. Research on N-alkyl indoles has demonstrated their utility in creating push-pull chromophores, which are molecules with electron-donating and electron-accepting groups that exhibit non-linear optical properties. nih.govacs.org By strategically designing polymers incorporating the this compound monomer, it might be possible to create materials with applications in optics and electronics.

Furthermore, the indole ring is known to participate in supramolecular self-assembly through π-π stacking and hydrogen bonding interactions. Studies on the iterative synthesis of poly-substituted indole oligomers have provided insights into the conjugation length and photophysical properties of these assemblies. rsc.org The structure of this compound, with its potential for both hydrogen bonding (via the amine and indole N-H) and π-stacking (via the indole ring), suggests that it could self-assemble into well-ordered supramolecular structures such as nanofibers, gels, or liquid crystals. The adipate counterion could also play a role in directing the self-assembly process through ionic interactions.

Role in Analytical Chemistry Method Development and Standardization

The development of reliable analytical methods is crucial for the detection and quantification of compounds in various matrices, from biological samples to seized materials. Given the structural similarity of this compound to certain classes of synthetic cannabinoids, the analytical techniques developed for these controlled substances could be adapted for its analysis.

Several methods have been reported for the detection and differentiation of aminoalkylindoles. These include colorimetric assays, such as the Ehrlich reaction with p-dimethylaminobenzaldehyde, which produces a characteristic color change in the presence of an indole ring. researchgate.net More sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the unambiguous identification and quantification of these compounds. nih.gov The fragmentation patterns observed in the mass spectra of aminoalkylindoles can be used to differentiate between isomers. nih.gov

The availability of pure this compound as a reference standard would be essential for the development and validation of such analytical methods. It could be used to establish retention times, mass spectral libraries, and calibration curves, thereby ensuring the accuracy and reliability of analytical data. This is particularly important in forensic science and clinical toxicology, where the correct identification of novel psychoactive substances is critical.

| Analytical Technique | Potential Application for this compound | Reference Compounds |

| Colorimetric Assay (Ehrlich's Reagent) | Preliminary screening and detection | AM-2201, JWH-081 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification | JWH-018, JWH-073 |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity detection in biological matrices | Aminoalkylindoles |

| Thin-Layer Chromatography (TLC) | Simple and rapid qualitative analysis | JWH-018, JWH-081 |

Theoretical Pharmacological Scaffolding and Analog Design

The indole nucleus is a highly versatile scaffold for the design of new therapeutic agents targeting a wide range of biological targets. The structural features of this compound make it an attractive starting point for the design of novel pharmacological agents.

Computational Design of Analogs for Specific Molecular Target Engagement

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in modern drug discovery. These approaches can be used to predict how a molecule will interact with a biological target and to guide the design of more potent and selective analogs.

The 3-alkylindole scaffold has been the subject of such computational studies. For example, structure-based drug design has been used to develop potent and selective inhibitors of human myeloperoxidase (MPO), an enzyme involved in inflammation, from (aminoalkyl)fluoroindole derivatives. nih.gov Similarly, molecular docking studies have been performed on indole derivatives to predict their binding to targets such as the cyclooxygenase (COX) enzymes and to understand their anti-inflammatory and analgesic activities. nih.gov

The structure of this compound could be used as a template in computational studies to design analogs with improved affinity and selectivity for a variety of targets. The aminopentyl chain offers flexibility and can be modified to optimize interactions within a binding pocket. The indole core can be decorated with different substituents to fine-tune the electronic and steric properties of the molecule. For instance, computational modeling could guide the synthesis of derivatives with enhanced activity against neuroinflammatory pathways or as antiplasmodial agents, inspired by the activity of other indole alkaloids. nih.govresearchgate.netnih.gov The adipate salt, by improving solubility, could also be a factor considered in the design of compounds with better pharmacokinetic properties.

| Target Class | Example of Related Indole Derivatives | Potential Therapeutic Area |

| Cannabinoid Receptors | Aminoalkylindoles (e.g., JWH-073) | Alcohol Abuse, Neuropathic Pain |

| Myeloperoxidase (MPO) | (Aminoalkyl)fluoroindoles | Inflammatory Diseases |

| Cyclooxygenase (COX) | 3-methyl-2-phenyl-1-substituted-indoles | Inflammation, Pain |

| Acetylcholinesterase (AChE) | Indole-based compounds | Alzheimer's Disease |

| Lactate Dehydrogenase (Plasmodium) | Oxindole derivatives | Malaria |

Understanding Ligand Efficiency and Physicochemical Parameters of this compound

Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the ligand efficiency and comprehensive physicochemical parameters of this compound. While the fundamental chemical structure can be deduced and some basic properties inferred, detailed experimental and computational studies required to define its potential as a research tool are not present in the public domain.

Ligand efficiency (LE) is a critical metric in drug discovery and development, used to evaluate the binding energy of a ligand to its target protein on a per-atom basis. It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms in the ligand. This allows for the comparison of the binding efficiency of different-sized molecules, favoring those that achieve high affinity with a lower molecular weight. Without binding affinity data for this compound against any specific biological target, its ligand efficiency cannot be determined.

Similarly, a thorough understanding of its physicochemical parameters is essential for assessing its drug-likeness and potential for development as a research tool. These parameters, which include but are not limited to metrics like LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While theoretical values for these parameters can be calculated using computational models, experimentally derived data for this compound are not currently published.

The adipate salt form of the molecule suggests an intention to improve its solubility and stability, which are important physicochemical characteristics for any compound intended for biological research. Adipic acid is a dicarboxylic acid that can form a salt with the basic aminopentyl side chain of the indole derivative, likely enhancing its aqueous solubility.

Table of Physicochemical Properties (Theoretical)

| Property | Value |

| Molecular Formula | C19H28N2O4 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 6-hydroxy-6-oxohexanoate;5-(1H-indol-3-yl)pentylazanium |

Note: The data in this table is based on the chemical structure and not on experimental validation.

The indole scaffold itself is a well-known privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including neurotransmitters and synthetic drugs. wikipedia.orgnih.gov The 3-(aminopentyl) side chain provides a flexible linker with a terminal primary amine, which could be crucial for forming ionic interactions or hydrogen bonds with biological targets. However, without specific research findings, any discussion of the theoretical applications of this compound remains speculative. Further research would be required to determine its biological targets, binding affinities, and ultimately, its potential as a valuable tool for scientific investigation.

Metabolic Pathways and Biodegradation Studies of Indole, 3 5 Aminopentyl , Adipate Non Clinical/non Human Focus

In Vitro Enzymatic Biotransformation Studies

In vitro studies on analogous compounds suggest that the biotransformation of Indole (B1671886), 3-(5-aminopentyl)-, adipate (B1204190) would proceed through a series of enzymatic reactions, primarily involving hydrolysis and oxidation.

Based on the metabolism of similar structures, the following metabolites are anticipated:

Adipic Acid: Released upon dissociation of the salt. It is expected to be further metabolized through pathways common for dicarboxylic acids.

3-(5-aminopentyl)indole: The primary indole-containing molecule following salt dissociation.

Indole-3-acetic acid Analogs: Oxidation of the aminopentyl side chain could lead to the formation of an aldehyde intermediate, which would then be oxidized to a carboxylic acid derivative.

Hydroxylated Indole Derivatives: The indole ring is susceptible to hydroxylation at various positions, primarily at the 2, 4, 5, and 6 positions, with 3-hydroxyindole (indoxyl) being a common metabolite for many indole compounds. researchgate.net

Downstream Products: Further degradation of the indole ring can lead to the formation of anthranilate, which can then enter the catechol pathway. frontiersin.orgnih.gov

Table 1: Predicted Metabolites of Indole, 3-(5-aminopentyl)-, Adipate

| Precursor Compound | Predicted Metabolite | Metabolic Process |

| This compound | Adipic acid | Salt dissociation |

| This compound | 3-(5-aminopentyl)indole | Salt dissociation |

| 3-(5-aminopentyl)indole | 3-(5-carboxypentyl)indole | Side-chain oxidation |

| 3-(5-aminopentyl)indole | Hydroxylated 3-(5-aminopentyl)indole | Ring hydroxylation |

| Indole ring | Anthranilic acid | Ring cleavage |

The enzymatic breakdown of this compound is likely to be carried out by several classes of enzymes:

Amidases/Hydrolases: Although an adipate salt is not an amide, enzymes with broad hydrolytic activity, such as amidases or esterases, are plausible candidates for catalyzing the dissociation of the adipate from the aminopentyl side chain. ontosight.ainih.govresearchgate.net Amidases are known to hydrolyze amide bonds to produce a carboxylic acid and an amine. ontosight.ainih.gov

Cytochrome P450 (CYP) Enzymes: These are crucial for the oxidation of the indole ring. mdpi.com Specific isoforms like CYP2A6, CYP2C19, and CYP2E1 are known to metabolize indole to indoxyl. researchgate.netnih.gov CYP enzymes are also involved in the hydroxylation of the indole nucleus at various positions. nih.govnih.gov

Monoamine Oxidases (MAOs): These enzymes could potentially be involved in the oxidation of the primary amine on the pentyl side chain, leading to an aldehyde intermediate. Tryptamine (B22526), a related compound, is metabolized by MAO to form indole-3-acetic acid. wikipedia.org

Amine Dehydrogenases: In microbial systems, these enzymes are responsible for the initial oxidation of alkylamines. oup.comnih.gov

Table 2: Potential Enzymes Involved in the Metabolism of this compound

| Enzyme Class | Specific Enzymes (Examples) | Predicted Role |

| Hydrolases | Amidases, Esterases | Dissociation of adipate salt |

| Cytochrome P450s | CYP2A6, CYP2C19, CYP2E1 | Hydroxylation of the indole ring |

| Monoamine Oxidases | MAO-A, MAO-B | Oxidation of the aminopentyl side chain |

| Dehydrogenases | Amine dehydrogenase | Oxidation of the aminopentyl side chain (microbial) |

Microbial Degradation Pathways and Mechanisms

The biodegradation of this compound in the environment is expected to be carried out by various microorganisms capable of utilizing its components as a source of carbon and nitrogen.

While no specific strains have been isolated for the degradation of this exact compound, numerous bacterial species are known to degrade its constituent parts:

Indole-Degrading Bacteria: Various bacterial strains, including those from the genera Pseudomonas, Acinetobacter, and Cupriavidus, have been shown to degrade indole. frontiersin.orgasm.orgresearchgate.net For instance, Acinetobacter sp. strain O153 can utilize indole as a sole nitrogen source. asm.org

Adipic Acid-Degrading Microorganisms: Adipic acid is known to be readily biodegradable by activated sludge microorganisms. nih.govnih.gov

Alkylamine-Degrading Bacteria: Pseudomonas species have been identified that can degrade long-chain alkylamines. oup.comnih.gov

The microbial degradation of this compound would likely proceed through parallel pathways for its components:

Indole Biodegradation: Aerobic degradation of indole typically begins with oxidation by oxygenases to form intermediates like indoxyl, isatin, and eventually N-formylanthranilate, which is then converted to anthranilate. frontiersin.orgnih.gov Anthranilate can be further degraded via pathways leading to catechol. researchgate.net Some bacteria can also transform indole into indigo. frontiersin.orgnih.gov

Adipic Acid Biodegradation: Adipic acid is expected to be degraded via β-oxidation, a common pathway for the breakdown of fatty acids and dicarboxylic acids, ultimately yielding acetyl-CoA which can enter the citric acid cycle.

Aminopentyl Chain Degradation: The aminopentyl side chain would likely be degraded starting with the oxidation of the amine group by an amine dehydrogenase to form an aldehyde. oup.comnih.gov This would be followed by further oxidation to a carboxylic acid, which would then undergo β-oxidation.

Environmental Fate and Persistence Studies

Specific studies on the environmental fate and persistence of this compound are not available. However, predictions can be made based on its components:

Adipic Acid: Adipic acid is considered to be readily biodegradable and is not expected to persist in the environment. santos.com It has low potential for bioaccumulation and adsorption to soil and sediment. santos.com

Indole: Indole is subject to biodegradation by a variety of microorganisms. nih.govnih.gov Its persistence will depend on environmental conditions and the presence of adapted microbial populations.

Photodegradation Kinetics and Mechanisms

The photodegradation of this compound is anticipated to be primarily driven by the photochemical reactivity of the indole ring system. Indole and its derivatives are known to undergo transformation upon exposure to ultraviolet (UV) radiation.

Research on simple indole compounds has shown that UV irradiation can lead to the formation of various photoproducts through mechanisms such as photoinduced hydrogen-atom transfer and the generation of indolyl radicals. aip.org For instance, studies on indole and 3-formylindole in low-temperature matrices revealed that UV light (λ > 270 nm) can induce the conversion of the initial 1H-form to a 3H-tautomer, alongside the photodetachment of the hydrogen atom from the N1-H bond, creating an indolyl radical. aip.org The presence of substituents on the indole ring can influence the photophysical processes and the resulting photoproducts. nih.gov

In the case of this compound, the aminopentyl side chain at the C3 position is a significant feature. Studies on tryptamine, which has a 2-aminoethyl group at the C3 position, have demonstrated that the oxidation of the indole ring can lead to the formation of indolyl radicals. nih.gov The reactions of oxidizing radicals with tryptamine were found to be diffusion-controlled, indicating a high reactivity. nih.gov It is plausible that the 5-aminopentyl side chain of the target compound would similarly influence the electronic properties of the indole ring and its susceptibility to photooxidation.

The photodegradation process could be initiated by the absorption of UV light by the indole chromophore, leading to an excited state. This excited state can then undergo several deactivation pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction. The likely photochemical reactions include:

Photoionization and Radical Formation: The excited indole ring could eject an electron or a hydrogen atom, leading to the formation of a radical cation or an indolyl radical. These reactive species can then participate in secondary reactions with other molecules or radicals.

Photooxidation: In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of various oxidized indole derivatives. For indole itself, ionizing radiation has been shown to produce intermediates such as 3-methylindole, hydroxylation products, and ring-opened compounds like anilinoethanol and isatoic acid. nih.gov

Tautomerization: As seen with indole, photoinduced tautomerization to form an indolenine-type structure is a possible pathway. aip.org

The kinetics of photodegradation would be dependent on factors such as the intensity and wavelength of the light, the presence of photosensitizers or quenchers in the environment, and the specific environmental matrix (e.g., water, soil).

Table 1: Potential Photodegradation Reactions of the Indole Moiety

| Reaction Type | Description | Potential Products |

|---|---|---|

| Photooxidation | Reaction with oxygen or reactive oxygen species generated by light. | Hydroxylated indoles, ring-opened products. |

| Radical Formation | Homolytic cleavage of N-H or C-H bonds upon light absorption. | Indolyl radicals, which can dimerize or react further. |

| Tautomerization | Light-induced shift of a proton from the nitrogen to a carbon atom. | Indolenine tautomers. |

This table is illustrative and based on the known photochemistry of indole derivatives.

Computational Chemistry and Molecular Modeling of Indole, 3 5 Aminopentyl , Adipate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For Indole (B1671886), 3-(5-aminopentyl)-, adipate (B1204190), these calculations would typically be performed on the individual ions to understand their intrinsic properties.

The electronic structure of the 3-(5-aminopentyl)indole cation is largely governed by the indole ring, a π-excessive aromatic system. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the indole ring, making it the center for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would also be associated with the aromatic system. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For indole derivatives, this gap is influenced by substituents. The 5-aminopentyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted indole.

The adipate anion, a simple dicarboxylate, would have its HOMO localized on the negatively charged oxygen atoms of the carboxylate groups.

Key reactivity descriptors that can be calculated include:

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, help in predicting the reactivity patterns based on Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Fukui Functions: These are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For the 3-(5-aminopentyl)indole cation, the C3 position of the indole ring is known to be the most nucleophilic and thus most susceptible to electrophilic attack. wikipedia.orgbhu.ac.in

A hypothetical table of calculated electronic properties for the 3-(5-aminopentyl)indole cation is presented below, based on typical values for similar indole derivatives.

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.15 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 1.88 | A global measure of electrophilic character. |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the characterization of the compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. For the 3-(5-aminopentyl)indole cation, the protons on the indole ring would have characteristic shifts, and the aliphatic protons of the aminopentyl chain would appear in the upfield region of the spectrum. The adipate anion would show a characteristic signal for its methylene (B1212753) protons.